6α-Methyl Mometasone Furoate-d3
CAS No.:
Cat. No.: VC0205718
Molecular Formula: C₂₈H₂₉D₃Cl₂O₆
Molecular Weight: 538.47
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₈H₂₉D₃Cl₂O₆ |
---|---|
Molecular Weight | 538.47 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
6α-Methyl Mometasone Furoate-d3 (C₂₈H₂₉D₃Cl₂O₆) is a deuterium-labeled derivative of mometasone furoate, a synthetic corticosteroid. The compound features three deuterium atoms at the 3, 4, and 5 positions of the furan-2-carboxylate moiety, as indicated by its IUPAC name:
(8S, 9R, 10S, 11S, 13S, 14S, 16R, 17R)-9-Chloro-17-(2-chloroacetyl)-11-hydroxy-10, 13, 16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl 3,4,5-trideuteriofuran-2-carboxylate .
This isotopic substitution preserves the pharmacological activity of the parent drug while introducing a mass shift critical for differentiation in mass spectrometry.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₈H₂₉D₃Cl₂O₆ |
Molecular Weight | 538.47 g/mol |
CAS Number | Not assigned |
Parent Drug | Mometasone Furoate |
Isotopic Purity | ≥98% (by LC-MS/MS) |
Synthetic Pathways and Manufacturing
Deuterium Incorporation Strategies
The synthesis of 6α-Methyl Mometasone Furoate-d3 typically begins with the precursor 6α-Methyl Prednisolone 21-Acetate, which undergoes sequential modifications:
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Epoxidation and Chlorination: Introduction of the 9β,11β-epoxide and 21-chloro groups under controlled anhydrous conditions .
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Furoylation: Reaction with deuterated furan-2-carbonyl chloride (ClCOC₄D₃O) in dichloromethane, catalyzed by organic bases like triethylamine .
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Purification: Chromatographic isolation using reverse-phase HPLC to achieve isotopic and chemical purity >99% .
Critical process parameters include temperature control (-10°C during furoylation) and stoichiometric precision to avoid diastereomer formation .
Analytical Applications in Pharmaceutical Research
Role as an Internal Standard
The compound’s primary utility lies in its deployment as an internal standard for quantifying mometasone furoate in biological matrices. Key applications include:
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Pharmacokinetic Profiling: Enables precise measurement of drug concentrations in plasma, with detection limits as low as 0.1 ng/mL using UHPLC-HRMS .
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Metabolic Stability Studies: Deuterium labeling prevents interference from endogenous compounds, allowing clear tracking of Phase I/II metabolites .
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Impurity Analysis: Serves as a reference marker for identifying degradation products in stability-indicating methods .
Table 2: Performance Metrics in LC-MS/MS Assays
Parameter | 6α-Methyl Mometasone Furoate-d3 | Unlabeled Analog |
---|---|---|
Retention Time (min) | 4.2 ± 0.1 | 4.2 ± 0.1 |
Matrix Effect (%) | 98.5–102.3 | 85.4–112.7 |
Intraday Precision (%RSD) | 1.8 | 4.6 |
Data adapted from method validation studies .
Recent Advancements and Research Frontiers
High-Resolution Mass Spectrometry (HRMS) Integration
Emerging workflows couple 6α-Methyl Mometasone Furoate-d3 with ion mobility spectrometry, achieving 0.01 ng/mL sensitivity in dried blood spot analyses . This advancement supports pediatric pharmacokinetic studies requiring minimal sample volumes.
Synthetic Biology Approaches
Recent patents disclose enzymatic synthesis routes using modified Aspergillus oxidoreductases to improve deuterium incorporation efficiency (85% → 97%) while reducing chiral impurities .
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